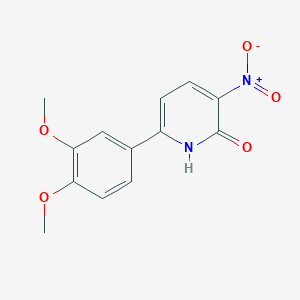
6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group and a dimethoxyphenyl group attached to a pyridinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one typically involves the nitration of a precursor compound, followed by cyclization. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable nitrating agent to introduce the nitro group. This is followed by cyclization with a pyridine derivative under acidic or basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反应分析
Types of Reactions
6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 6-(3,4-Dimethoxyphenyl)-3-aminopyridin-2(1H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Polycyclic heterocycles with potential biological activity.
科学研究应用
6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular functions and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but lacks the nitro group.
3,4-Dimethoxyphenylethylamine: Contains the dimethoxyphenyl group but has a different core structure.
Uniqueness
6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one is unique due to the combination of the nitro group and the dimethoxyphenyl group attached to the pyridinone ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
属性
分子式 |
C13H12N2O5 |
|---|---|
分子量 |
276.24 g/mol |
IUPAC 名称 |
6-(3,4-dimethoxyphenyl)-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C13H12N2O5/c1-19-11-6-3-8(7-12(11)20-2)9-4-5-10(15(17)18)13(16)14-9/h3-7H,1-2H3,(H,14,16) |
InChI 键 |
VEBIRCJZFQDXPQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C(=O)N2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


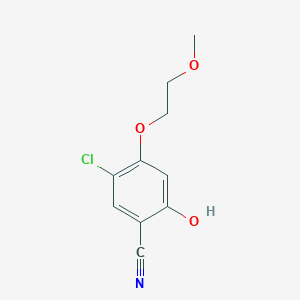
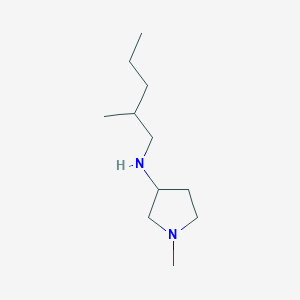
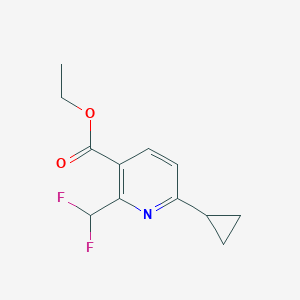

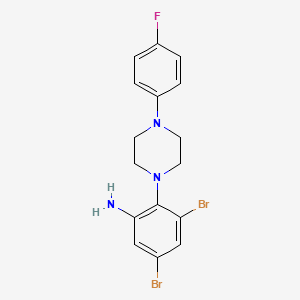
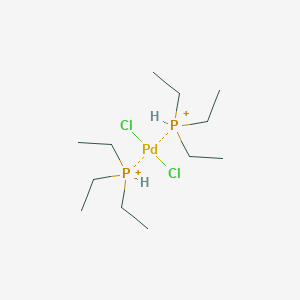
![1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one](/img/structure/B13006861.png)
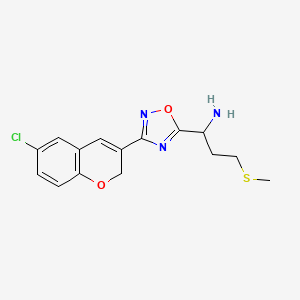
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13006873.png)
![tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13006874.png)
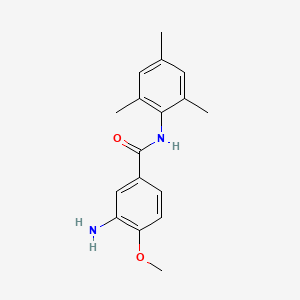
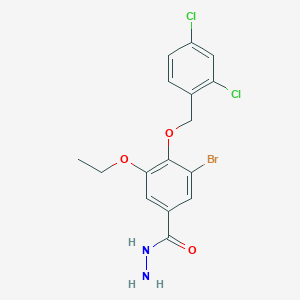
![(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B13006894.png)
